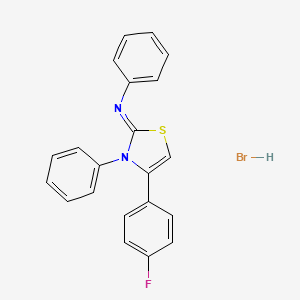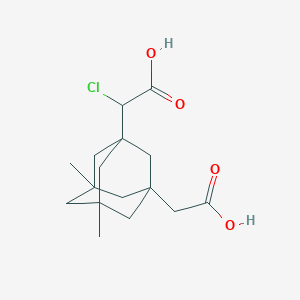
alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid is a chemical compound with the molecular formula C16H23ClO4 and a molecular weight of 314.812 g/mol . This compound is part of the adamantane family, which is known for its unique cage-like structure that imparts significant stability and rigidity . The presence of chlorine and methyl groups in its structure further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid typically involves the chlorination of 5,7-dimethyl-1,3-adamantanediacetic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted adamantane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced adamantane derivatives.
Scientific Research Applications
Alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups in its structure allow it to form stable complexes with various metal ions, which can then participate in catalytic processes or other chemical reactions . Additionally, its rigid adamantane core provides a stable framework for the attachment of other functional groups, enhancing its reactivity and versatility .
Comparison with Similar Compounds
Alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid can be compared with other similar compounds such as:
- Alpha-chloro-3,5-dimethyl-1-adamantaneacetic acid
- Alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid
- Alpha,alpha’-dibromo-1,3-adamantanediacetic acid
These compounds share the adamantane core structure but differ in the number and position of substituents, which can significantly affect their chemical properties and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
CAS No. |
16668-47-6 |
|---|---|
Molecular Formula |
C16H23ClO4 |
Molecular Weight |
314.80 g/mol |
IUPAC Name |
2-[3-(carboxymethyl)-5,7-dimethyl-1-adamantyl]-2-chloroacetic acid |
InChI |
InChI=1S/C16H23ClO4/c1-13-4-14(2)6-15(5-13,3-10(18)19)9-16(7-13,8-14)11(17)12(20)21/h11H,3-9H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
JKZPRSYNGKECDY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)O)Cl)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
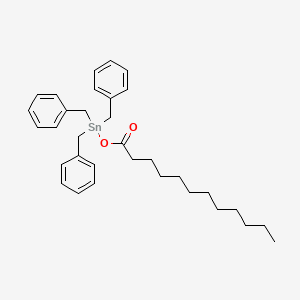
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
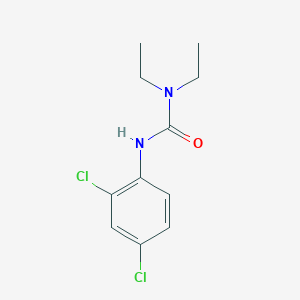
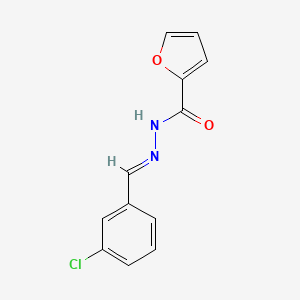
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)
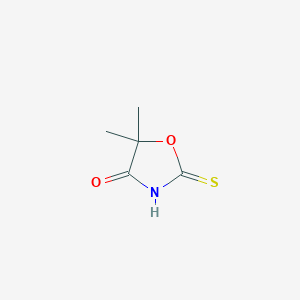
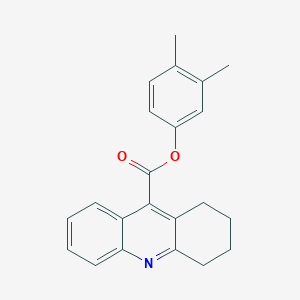
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)
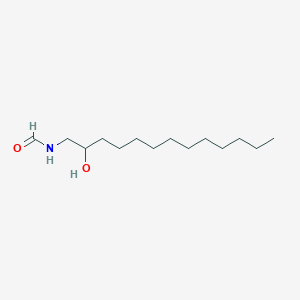
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
